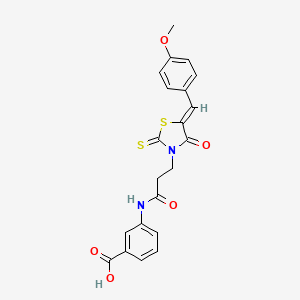

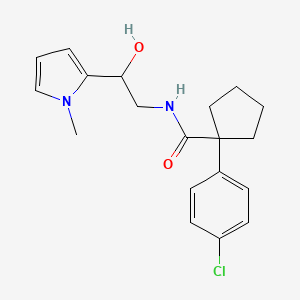

3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one” is a compound that contains a quinoline nucleus . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

This area of research focuses on the synthesis, reactivity, and structural analysis of compounds that share structural similarities with the compound of interest. For instance, Loghmani-Khouzani et al. (2006) described the preparation and characterization of novel quinolinylidene propanones, highlighting the versatility of fluoro-substituted quinolines in synthetic chemistry (Loghmani-Khouzani et al., 2006).

Anion Receptor Chemistry

Fluorinated compounds, particularly those involving pyrrole and quinoxaline units, have shown significant potential as neutral anion receptors. Anzenbacher et al. (2000) explored the use of difluoropyrrole for crafting anion receptors with enhanced affinity, suggesting the importance of fluorination in modulating molecular interactions (Anzenbacher et al., 2000).

Antimicrobial Applications

Research by Ashok et al. (2014) on pyrrolidinyl quinolines synthesized under ultrasound and microwave irradiation demonstrated significant antimicrobial activity, indicating the potential use of fluorinated quinolines in developing new antimicrobial agents (Ashok et al., 2014).

Organic Synthesis and Catalysis

The compound's structural framework inspires research in organic synthesis and catalysis. For example, Schlosser and Marull (2003) investigated the direct metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, showcasing methods for regioselective modification of fluorinated aromatic compounds, potentially applicable to synthesizing analogs of the compound (Schlosser & Marull, 2003).

Safety and Hazards

Direcciones Futuras

Quinoline derivatives have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Thus, it is particularly essential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function . A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants .

Propiedades

IUPAC Name |

3,3,3-trifluoro-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2/c17-16(18,19)9-15(22)21-8-7-12(10-21)23-14-6-5-11-3-1-2-4-13(11)20-14/h1-6,12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNKDJMVXAHUAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2859546.png)

![3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one](/img/structure/B2859547.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859551.png)

![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)

![2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2859556.png)

![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)